molecular formula C10H10Br2O3 B11948854 2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone CAS No. 72698-83-0

2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone

Cat. No.: B11948854
CAS No.: 72698-83-0
M. Wt: 337.99 g/mol
InChI Key: LANYSSCRMYWNKW-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone: is an organic compound with the molecular formula C10H10Br2O3 It is characterized by the presence of two bromine atoms and a 2,4-dimethoxyphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone typically involves the bromination of 1-(2,4-dimethoxyphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, concentration of reactants, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.

    Reduction Reactions: The compound can be reduced to form 1-(2,4-dimethoxyphenyl)ethanol.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Substitution: Formation of 1-(2,4-dimethoxyphenyl)ethanol or corresponding amines.

    Reduction: Formation of 1-(2,4-dimethoxyphenyl)ethanol.

    Oxidation: Formation of 2,4-dimethoxybenzoic acid.

Scientific Research Applications

2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
  • 2,2-Dibromo-1-(4-bromophenyl)ethanone
  • 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

Uniqueness

2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone is unique due to the specific positioning of the methoxy groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

CAS No.

72698-83-0

Molecular Formula

C10H10Br2O3

Molecular Weight

337.99 g/mol

IUPAC Name

2,2-dibromo-1-(2,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C10H10Br2O3/c1-14-6-3-4-7(8(5-6)15-2)9(13)10(11)12/h3-5,10H,1-2H3

InChI Key

LANYSSCRMYWNKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C(Br)Br)OC

Origin of Product

United States

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